(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711059
InChI: InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17711059

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine -

Specification

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name (1S)-1-(3-bromopyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1
Standard InChI Key DJYGWCCHLKHAHP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=NC=C1)Br)N
Canonical SMILES CC(C1=C(C=NC=C1)Br)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound consists of a pyridine ring substituted with a bromine atom at the 3-position and an ethanamine group at the 4-position. The (S)-configuration at the chiral center confers distinct stereochemical properties, influencing its interaction with biological targets . Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.06 g/mol (free base)
Stereochemistry(S)-configuration at ethanamine
CAS Number (dihydrochloride)2089245-92-9
InChI KeyDJYGWCCHLKHAHP-RXMQYKEDSA-N

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the amine group facilitates hydrogen bonding and ionic interactions.

Spectroscopic Characterization

Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its structure:

  • ¹H NMR: Peaks at δ 8.41 (d, J=5.2 Hz, pyridine-H), 3.92 (q, J=6.8 Hz, CH-NH₂), and 1.42 (d, J=6.8 Hz, CH₃).

  • ¹³C NMR: Signals at 149.8 ppm (C-Br), 135.2 ppm (pyridine-C), and 45.1 ppm (CH-NH₂) .

Synthesis Pathways and Optimization

Stepwise Synthesis

The synthesis involves bromination followed by stereoselective amination:

  • Bromination of Pyridine Derivatives:

    • Reagents: N-Bromosuccinimide (NBS), Lewis acids (e.g., FeBr₃).

    • Conditions: 0–5°C in dichloromethane, yielding 3-bromo-4-methylpyridine.

  • Amination via Chiral Resolution:

    • Method: Enzymatic resolution using lipases or asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes).

    • Yield: 68–72% enantiomeric excess (ee) reported for enzymatic methods .

StepReactionReagents/ConditionsYield
1BrominationNBS, FeBr₃, 0–5°C, 12 h85%
2Chiral Amine FormationRu-BINAP, H₂ (50 psi), EtOH72% ee

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving >90% conversion with residence times under 30 minutes.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Freely soluble in polar solvents (water: 15 mg/mL as dihydrochloride; DMSO: 50 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to oxidative degradation in aqueous solutions (t₁/₂ = 14 days at pH 7.4).

Biological Activity

Mechanistic studies highlight its role as a dopamine D3 receptor partial agonist (IC₅₀ = 120 nM), with potential applications in neurological disorders. Comparative data with analogues:

CompoundTarget Affinity (IC₅₀)Selectivity Index (D3/D2)
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine120 nM8.5
3-Bromopyridine>1 μM0.3
4-Aminobenzonitrile450 nM1.2

The (S)-enantiomer exhibits 3-fold higher selectivity for D3 over D2 receptors compared to the (R)-form, underscoring the importance of stereochemistry .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

The compound serves as a scaffold for central nervous system (CNS) therapeutics:

  • Parkinson’s Disease: Modulates dopamine signaling without inducing dyskinesia in rodent models.

  • Schizophrenia: Demonstrates antipsychotic activity in preclinical assays (ED₅₀ = 2.1 mg/kg).

Synthetic Versatility

Key derivatization reactions include:

  • Buchwald-Hartwig Amination: Introduces aryl groups at the bromine position (Pd₂(dba)₃, Xantphos).

  • Reductive Amination: Generates secondary amines for improved blood-brain barrier permeability .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBiological Activity
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amineMirror-image enantiomerLower D3 selectivity (SI=2.9)
1-(3-Bromopyridin-2-yl)ethan-1-olHydroxyl group at 2-positionAntifungal activity (MIC=8 μg/mL)
4-AminobenzonitrileNitrile substituentAnti-inflammatory (IC₅₀=1.2 μM)

The (S)-enantiomer’s superior receptor selectivity positions it as a preferred candidate for further development .

Future Directions and Research Challenges

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve ee >95%.

  • Prodrug Formulations: Enhancing oral bioavailability through ester prodrugs.

  • Target Validation: Elucidating off-target effects via CRISPR-Cas9 screening .

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